molecular formula C6H12N2O B3365508 (R)-1,3-Dimethyl-piperazin-2-one CAS No. 1240300-33-7

(R)-1,3-Dimethyl-piperazin-2-one

Cat. No.: B3365508
CAS No.: 1240300-33-7
M. Wt: 128.17 g/mol
InChI Key: YQJJLFIFLZHBSB-RXMQYKEDSA-N
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Description

Overview of Piperazinone Architectures and Their Stereochemical Complexity

Among the diverse array of nitrogen heterocycles, the piperazine (B1678402) scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs with a wide range of therapeutic applications. tmc.eduwikipedia.org The piperazin-2-one (B30754) core, a partially oxidized derivative of piperazine, is an increasingly popular motif in small-molecule drugs and bioactive natural products. dicp.ac.cnnih.gov This scaffold is present in compounds with antihelminthic, anticancer, and serine protease inhibitory activities. dicp.ac.cnnih.gov

The introduction of substituents and stereocenters into the piperazinone ring significantly increases its structural and stereochemical complexity. mdpi.commdpi.com The non-planar, conformationally flexible nature of the six-membered ring, combined with the potential for multiple stereogenic centers, gives rise to a variety of diastereomers and enantiomers. Each of these stereoisomers can exhibit distinct pharmacological profiles, making stereochemical control a critical aspect of synthesis and drug design. mdpi.com The development of asymmetric catalytic methods to access enantiomerically pure piperazin-2-ones is a key area of research, as these chiral building blocks are in high demand for medicinal chemistry investigations. dicp.ac.cnnih.govnih.gov

Research Focus on (R)-1,3-Dimethyl-piperazin-2-one within Privileged Scaffold Design

The specific enantiomer, this compound, is a chiral building block that embodies the principles of privileged scaffold design. A "privileged scaffold" is a molecular framework that is able to provide ligands for diverse biological targets. acs.org The piperazinone core itself is considered privileged, and the introduction of specific stereocenters, as in the case of the (R)-1,3-dimethyl derivative, allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological macromolecules.

The synthesis of such specific chiral piperazinones often relies on "chiral pool" techniques, where readily available chiral starting materials, such as amino acids, are used. dicp.ac.cnnih.gov For instance, the synthesis of chiral 2-substituted piperazin-2-ones can be achieved through the diastereoselective alkylation of a piperazinone scaffold derived from a chiral amino acid. A related example is the asymmetric synthesis of (R)-(+)-2-methylpiperazine, which proceeds through a protected 2-oxopiperazine intermediate derived from the chiral auxiliary (R)-(-)-phenylglycinol. nih.gov This highlights a common strategy where the stereochemistry of the final product is controlled by a chiral auxiliary that is later removed.

The research focus on specific enantiomers like this compound is driven by the understanding that stereochemistry plays a pivotal role in biological activity. The use of enantiomerically pure building blocks is essential in the construction of complex, biologically active molecules to ensure target specificity and reduce potential off-target effects. portico.org While broad methodologies for the synthesis of chiral piperazinones are being developed, including palladium-catalyzed asymmetric hydrogenation and allylic alkylation, the application of these methods to produce specific, highly substituted derivatives like this compound remains a targeted endeavor in synthetic chemistry. dicp.ac.cnnih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJJLFIFLZHBSB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Stereochemical Elucidation

Spectroscopic Analysis for Configurational and Conformational Assignment

Spectroscopic techniques provide a powerful, non-destructive means to probe the intricate structural details of (R)-1,3-Dimethyl-piperazin-2-one in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the stereochemistry of organic molecules. rsc.orgrsc.orgmit.edunih.gov In the case of piperazine (B1678402) derivatives, NMR is instrumental in elucidating the conformational dynamics and the relative arrangement of substituents. rsc.orgrsc.org

The piperazine ring is not static; it undergoes conformational changes, primarily through ring inversion. Additionally, rotation around the amide bond (C-N) within the piperazin-2-one (B30754) structure is restricted due to its partial double bond character. nih.govnih.gov Temperature-dependent (or dynamic) NMR studies are crucial for investigating these dynamic processes. nih.govnih.gov

By recording NMR spectra at various temperatures, it is possible to observe the coalescence of signals. rsc.orgnih.gov At low temperatures, the rate of conformational exchange is slow on the NMR timescale, and distinct signals may be observed for different conformers. As the temperature increases, the rate of exchange increases, leading to the broadening and eventual merging (coalescence) of these signals into a single, time-averaged signal. rsc.orgnih.gov

The coalescence temperature (Tc) allows for the calculation of the free energy of activation (ΔG‡) for the specific dynamic process, be it ring inversion or amide bond rotation. rsc.orgnih.gov For substituted piperazines, activation energy barriers for both amide bond rotation and ring inversion have been determined to be between 56 and 80 kJ mol⁻¹. rsc.org In some instances, two distinct coalescence points can be identified, corresponding to the separate energy barriers for amide site rotation and ring inversion. rsc.orgnih.gov

Dynamic ProcessActivation Energy (ΔG‡) RangeReference
Amide Bond Rotation & Ring Inversion56 - 80 kJ mol⁻¹ rsc.org

To determine the relative stereochemistry of the methyl groups in this compound, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. ipb.pt NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. A cross-peak between the protons of the two methyl groups would indicate their cis relationship on the piperazine ring. The absence of such a correlation would suggest a trans arrangement. unibs.it

Furthermore, the analysis of proton-proton coupling constants (J-values) provides information about the dihedral angles between adjacent protons, which can help to define the chair or boat conformation of the piperazine ring and the axial or equatorial positions of the substituents. ipb.pt In similar heterocyclic systems, the magnitude of vicinal coupling constants is often used to distinguish between cis and trans isomers. ipb.pt

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mit.edunih.govnih.goved.ac.ukacs.orgrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

This technique unambiguously establishes the bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. For chiral molecules, anomalous dispersion of X-rays allows for the determination of the absolute configuration, for instance, distinguishing the (R)-enantiomer from the (S)-enantiomer. mit.edu The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration. ed.ac.uk Even for molecules containing only light atoms like carbon, nitrogen, and oxygen, modern crystallographic methods can confidently determine the absolute configuration. mit.edu In similar piperazine structures, X-ray diffraction has been used to confirm the rotational conformation of substituents. nih.govresearchgate.net For instance, in related piperazine-2,3-dione rings, a half-chair conformation has been observed in the crystal structure. nih.gov

Advanced Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Assessment (e.g., ECD, ORD)

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are essential for assessing enantiomeric purity and can also be used to assign the absolute configuration.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. hebmu.edu.cnunits.it The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. researchgate.net By comparing the experimentally measured ECD spectrum of this compound with the spectrum predicted by quantum chemical calculations (such as time-dependent density functional theory, TDDFT), the absolute configuration can be confidently assigned. hebmu.edu.cnmdpi.com This method has become a powerful tool for the structural elucidation of complex chiral molecules. hebmu.edu.cn

Computational and Theoretical Investigations of R 1,3 Dimethyl Piperazin 2 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important tool for investigating the nuances of molecular systems. For (R)-1,3-dimethyl-piperazin-2-one, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its geometric and electronic properties. researchgate.net Such studies enable a detailed exploration of the molecule's conformational landscape, the nature of its frontier molecular orbitals, and the intricate web of its internal electronic interactions.

The piperazin-2-one (B30754) ring, the core of the molecule, is not planar and can adopt several conformations. Computational studies on related piperazine (B1678402) structures have shown that they often exist in chair or half-chair forms to minimize steric and torsional strain. researchgate.netiucr.orgresearchgate.net For this compound, the presence of methyl groups at the 1- and 3-positions introduces specific stereochemical constraints that influence the preferred conformation.

A conformational analysis via DFT would typically involve a systematic search of the potential energy surface to identify all possible stable conformers. The key variables are the puckering of the piperazinone ring and the orientation of the two methyl groups (axial or equatorial). The relative energies of these conformers are then calculated to determine the global energy minimum, which represents the most stable and thus most populated conformation at equilibrium. For cyclic systems like this, the chair conformation is often the most energetically favored. researchgate.net The analysis would also consider transition states connecting these minima, providing a comprehensive picture of the molecule's dynamic behavior.

Table 1: Illustrative Relative Energies of this compound Conformers

ConformerRing ConformationC3-Methyl OrientationN1-Methyl OrientationRelative Energy (kcal/mol)
1ChairEquatorialEquatorial0.00
2ChairAxialEquatorial1.85
3ChairEquatorialAxial2.10
4Twist-Boat--5.50

Note: This table is illustrative and based on general principles of conformational analysis for substituted six-membered rings. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, likely involving the lone pairs of the nitrogen atoms and the carbonyl oxygen. Conversely, the LUMO is anticipated to be centered around the carbonyl carbon, which is the most electrophilic site. A smaller HOMO-LUMO gap would suggest higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): An indicator of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-6.5
ELUMO-0.2
HOMO-LUMO Gap (ΔE)6.3
Electronegativity (χ)3.35
Chemical Hardness (η)3.15
Chemical Softness (S)0.317
Electrophilicity Index (ω)1.78

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis. They are broadly consistent with values for similar organic molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify several key electronic features:

Hybridization: The hybridization of the atoms in the ring can be precisely determined, confirming, for instance, the sp2 character of the carbonyl carbon and the sp3 character of the other ring carbons and nitrogens.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of the atomic charges compared to other methods, highlighting the polarization of bonds.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N4σ(C3-C2)2.5
LP(1) N4σ(C5-C6)3.1
σ(C5-H)σ*(N4-C3)1.8

Note: This table presents hypothetical but plausible hyperconjugative interactions and their stabilization energies (E(2)) for this compound. LP denotes a lone pair, and σ denotes an anti-bonding orbital.*

Mechanistic Probing via Computational Simulations

Computational simulations are invaluable for mapping out the intricate details of chemical reactions. nih.gov They allow for the exploration of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states, which are often difficult or impossible to study experimentally.

The synthesis of this compound, or its participation in further chemical transformations, can be modeled computationally to elucidate the step-by-step reaction mechanism. For instance, if the molecule were to be synthesized via a cyclization reaction, computational studies could compare different possible pathways, such as a direct concerted cyclization versus a stepwise mechanism involving an open-chain intermediate. The calculated energy profile for each pathway would reveal the most likely route. Similarly, for reactions where this compound is a reactant, such as electrophilic or nucleophilic additions, computational modeling can predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of the different possible reaction channels.

For a hypothetical reaction involving this compound, computational chemists would use algorithms to search for the transition state geometry. Once found, a frequency calculation is performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energetics of the transition state relative to the reactants provides the activation barrier, a key parameter for understanding the reaction kinetics.

Table 4: Illustrative Energetics for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-10.5

Note: This table provides a hypothetical energy profile for a single step in a reaction involving this compound. Such data is crucial for determining the feasibility and rate of a chemical transformation.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations serve as a crucial computational method for exploring the dynamic conformational behavior of molecules over a period of time. Although specific molecular dynamics studies for this compound are not extensively found in peer-reviewed literature, its anticipated dynamic characteristics can be deduced from the fundamental principles of conformational analysis applied to cyclic amides and analogous heterocyclic systems.

The piperazin-2-one ring constitutes a six-membered heterocycle that includes an amide bond. This structure allows for greater conformational flexibility compared to the more rigid piperazine-2,5-diones due to the presence of a single carbonyl group. The ring is capable of adopting various conformations, including chair, boat, and twist-boat forms. The conformational landscape is significantly influenced by the presence and arrangement of substituents, such as the methyl groups at the N1 and C3 positions in this specific molecule.

Typically, an MD simulation for this compound would be initiated by defining a force field, which mathematically describes the interatomic forces within the molecule. The simulation would proceed by solving Newton's equations of motion for each atom over a defined timeframe, resulting in a trajectory of atomic positions and velocities. A thorough analysis of this trajectory would unveil the molecule's preferred conformations, the energetic barriers between these states, and the rates of conformational transitions.

It is expected that the chair conformation would represent the most stable state, with the substituents orienting themselves to minimize steric hindrance. In the (R)-isomer, the methyl group at the C3 position possesses a fixed stereochemical orientation. The conformational preference is also shaped by the N1-methyl group. The dynamic interchange between various chair and boat-like conformations can be visualized and quantified through these simulation techniques.

Key parameters that are typically analyzed from an MD simulation of this compound include:

Dihedral Angle Distributions: To identify the most populated conformational states of the piperazin-2-one ring.

Root Mean Square Deviation (RMSD): To evaluate the stability of the molecule's conformation throughout the simulation.

Potential Energy Landscape: To ascertain the relative energies of different conformers and the transition barriers that separate them.

Such simulations would offer a comprehensive understanding of the molecule's flexibility and the interplay of its structural features, which is vital for comprehending its interactions with biological systems or its chemical reactivity.

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

The calculation of spectroscopic parameters via quantum mechanical methods, such as Density Functional Theory (DFT), is a conventional approach for complementing and interpreting experimental spectra. For this compound, theoretical computations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for its structural elucidation. While specific comparative studies for this molecule are not widely published, the underlying methodology is well-established.

NMR Spectroscopy:

The theoretical calculation of 1H and 13C NMR chemical shifts commences with the optimization of the molecule's geometry at a selected level of theory. Subsequently, the magnetic shielding tensors are calculated for each nucleus. These tensors are then converted into chemical shifts by referencing them against a standard, most commonly tetramethylsilane (B1202638) (TMS).

For this compound, the calculated chemical shifts are expected to reveal distinct signals for the two methyl groups (N-CH3 and C-CH3), the methylene (B1212753) protons of the piperazinone ring, and the methine proton at the C3 position. A strong correlation between the calculated and experimental chemical shifts would facilitate the unambiguous assignment of the observed signals.

A hypothetical comparison of calculated and experimental NMR data is presented in the table below. The degree of agreement, often quantified by the mean absolute error, would serve to validate the computational model and the assigned molecular structure.

Table 1: Hypothetical Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound Note: The values in this table are placeholders as specific experimental and calculated data for this compound are not available in the searched literature.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
N-CH3 (1H)valuevalue
C-CH3 (1H)valuevalue
H3 (1H)valuevalue
Ring CH2 (1H)valuevalue
C=O (13C)valuevalue
N-CH3 (13C)valuevalue
C-CH3 (13C)valuevalue
C3 (13C)valuevalue
Ring CH2 (13C)valuevalue

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These calculations are performed on the optimized geometry of the molecule. To enhance the agreement with experimental data, the calculated frequencies are often scaled by a factor to correct for anharmonicity and inherent approximations in the computational method.

For this compound, the most prominent IR absorption bands are anticipated to be the C=O stretching vibration of the amide group, the C-N stretching vibrations, and the various C-H stretching and bending vibrations of the methyl and methylene groups.

A comparative table of calculated and experimental IR frequencies would be instrumental in the assignment of the spectral bands.

Table 2: Hypothetical Comparison of Calculated and Experimental IR Frequencies (cm-1) for this compound Note: The values in this table are placeholders as specific experimental and calculated data for this compound are not available in the searched literature.

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
C=O stretchvaluevalue
N-CH3 stretchvaluevalue
C-CH3 stretchvaluevalue
Ring C-N stretchvaluevalue
Ring CH2 scissoringvaluevalue

Applications of R 1,3 Dimethyl Piperazin 2 One and Its Core Structure in Advanced Organic Synthesis and Materials Science

The piperazin-2-one (B30754) scaffold, particularly its chiral derivatives like (R)-1,3-Dimethyl-piperazin-2-one, represents a significant structural motif in modern chemistry. Its applications extend from being a crucial building block in asymmetric synthesis to a foundational component in functional materials and complex molecular architectures. This article explores its role in several advanced scientific domains.

Future Research Directions and Emerging Methodologies

Development of Novel Highly Stereoselective Synthetic Pathways

The efficient and enantiomerically pure synthesis of (R)-1,3-Dimethyl-piperazin-2-one is a primary objective for its wider application. Current synthetic methods are being challenged by the need for greater efficiency, cost-effectiveness, and sustainability. Future research is directed towards the development of innovative and highly stereoselective synthetic routes.

A significant area of focus is the advancement of asymmetric catalysis. Researchers are actively pursuing the design and application of novel chiral catalysts to achieve high levels of enantioselectivity in the formation of the piperazinone ring. This includes the use of transition metal complexes bearing chiral ligands for reactions like asymmetric hydrogenation or cyclization. The goal is to establish direct, atom-economical pathways to the desired (R)-enantiomer, minimizing waste and procedural steps.

Organocatalysis presents another promising frontier. The use of small, metal-free organic molecules as catalysts offers a more sustainable and often milder alternative to traditional metal-based catalysis. The development of new chiral organocatalysts, such as bifunctional amines or phosphoric acids, specifically tailored for the asymmetric synthesis of piperazinones, is an active area of investigation.

Furthermore, the exploration of enzymatic or chemo-enzymatic routes is gaining traction. Biocatalysis offers unparalleled stereoselectivity under mild reaction conditions. Future work will likely involve screening enzyme libraries for suitable candidates or employing protein engineering techniques to create bespoke enzymes for the efficient synthesis of this compound.

Table 1: Emerging Synthetic Strategies for this compound

Synthetic ApproachKey AdvantagesResearch Focus
Asymmetric CatalysisHigh stereocontrol, potential for high turnoverDesign of novel chiral ligands and metal complexes.
OrganocatalysisMetal-free, environmentally benign, mild conditionsDevelopment of new classes of chiral organocatalysts.
BiocatalysisExceptional stereoselectivity, green reaction conditionsEnzyme screening, directed evolution, and process optimization.

Advanced Spectroscopic and In Situ Mechanistic Studies (e.g., Real-time Monitoring)

A fundamental understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is critical for process optimization and innovation. Advanced spectroscopic techniques and real-time reaction monitoring are becoming indispensable tools for acquiring detailed mechanistic insights.

In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time tracking of reactant consumption, intermediate formation, and product generation. This data provides a dynamic picture of the reaction progress, enabling the identification of rate-limiting steps and potential side reactions. For instance, techniques like Reaction Progress Kinetic Analysis (RPKA) can be employed to rapidly elucidate reaction mechanisms.

Advanced NMR techniques, including two-dimensional (2D) NMR experiments and diffusion-ordered spectroscopy (DOSY), are powerful for characterizing transient species and non-covalent interactions that may play a crucial role in the catalytic cycle. These studies provide a deeper understanding of the catalyst's mode of action and the factors controlling stereoselectivity.

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical synthesis is planned and executed. For this compound, these computational tools offer the potential to accelerate the discovery of optimal synthetic routes and to predict its chemical behavior.

Furthermore, ML models can predict the reactivity of this compound in various chemical environments. By analyzing its molecular structure and electronic properties, these models can forecast its behavior as a reactant or a catalyst, guiding the design of new chemical transformations. This predictive power can significantly shorten the development cycle for new applications of this chiral building block.

Exploration in New Material Science Applications (e.g., Optoelectronic properties)

Beyond its role in traditional organic synthesis, the unique chiral architecture of this compound makes it an intriguing candidate for applications in material science. Its inherent chirality can be leveraged to create materials with novel optical and electronic properties.

One promising avenue is the investigation of its chiroptical properties for applications in optoelectronics. Molecules with well-defined chirality can interact with circularly polarized light, a property that is essential for the development of advanced optical materials and devices. The incorporation of this compound into polymers or as a dopant in organic light-emitting diodes (OLEDs) could lead to materials with tailored light-emitting characteristics.

Another area of exploration is in the field of supramolecular chemistry and crystal engineering. The ability of the piperazinone scaffold to participate in specific non-covalent interactions, such as hydrogen bonding, can be utilized to direct the self-assembly of molecules into well-ordered, three-dimensional structures. These chiral crystalline materials could find applications in asymmetric catalysis, chiral separations, and nonlinear optics. The systematic study of its crystal packing and the resulting material properties is a key future research direction.

Table 2: Potential Material Science Applications

Application AreaRelevant PropertyResearch Direction
OptoelectronicsChiroptical ActivitySynthesis of chiral polymers and dopants for OLEDs.
Crystal EngineeringSelf-Assembly, ChiralityDesign of chiral metal-organic frameworks (MOFs) and co-crystals.
Asymmetric CatalysisChiral ScaffoldingDevelopment of heterogeneous catalysts based on crystalline materials.

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(R)-1,3-Dimethyl-piperazin-2-one
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(R)-1,3-Dimethyl-piperazin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.